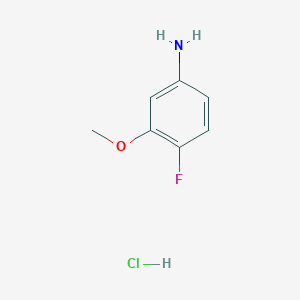
4-Fluoro-3-methoxyaniline hydrochloride
Cat. No. B1343235
Key on ui cas rn:
22510-10-7
M. Wt: 177.6 g/mol
InChI Key: UZURFHIRRDUVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07115740B2
Procedure details


(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide (0.98 g, 4.06 mmol) (from Example 34c supra) was treated with 4 N hydrochloric acid in dioxane (20 mL) (Aldrich) overnight at room temperature. The resulting precipitate was collected by filtration and washed with dry ether to give 4-fluoro-3-methoxyphenylamine hydrochloric acid salt as a white, crystalline, solid. (Yield 512 mg, 71%).
Name
(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide
Quantity
0.98 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[C:11]([O:16][CH3:17])[CH:10]=1)=O)(C)(C)C.[ClH:18]>O1CCOCC1>[ClH:18].[F:15][C:12]1[CH:13]=[CH:14][C:9]([NH2:8])=[CH:10][C:11]=1[O:16][CH3:17] |f:3.4|
|
Inputs


Step One
|
Name
|
(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide
|
|
Quantity
|
0.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(C=C1)F)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dry ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.FC1=C(C=C(C=C1)N)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
